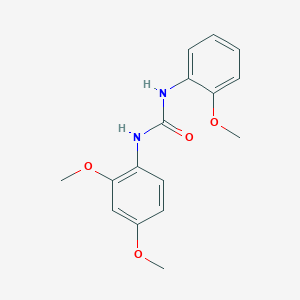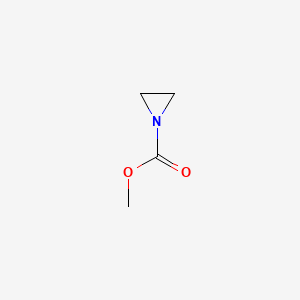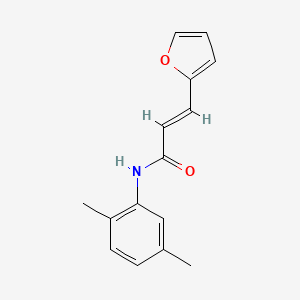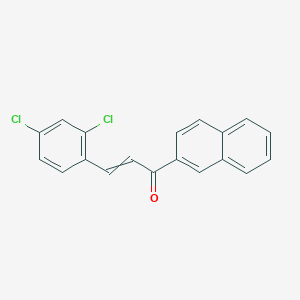![molecular formula C13H24O B11953492 1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether CAS No. 1134328-24-7](/img/structure/B11953492.png)
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry. Its molecular formula is C13H22O, and it is known for its stability and reactivity under specific conditions.
Métodos De Preparación
The synthesis of 1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether involves several steps:
Synthetic Routes: The primary synthetic route involves the reaction of 1,6-dimethylbicyclo[4.1.0]hept-7-yl methanol with ethyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions to ensure complete conversion.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using nitrogen or argon gas, to prevent oxidation. The temperature is maintained at around 80-100°C for several hours.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as palladium on carbon can also be employed to facilitate the reaction.
Análisis De Reacciones Químicas
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated ethers.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted ethers.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The reactions are usually carried out under controlled temperatures and inert atmospheres.
Major Products: The major products formed include ketones, carboxylic acids, and substituted ethers, depending on the type of reaction and conditions used.
Aplicaciones Científicas De Investigación
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, it is used to study the effects of bicyclic compounds on cellular processes. Its stability and reactivity make it suitable for various biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a scaffold for drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of 1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to changes in cellular processes. Its bicyclic structure allows it to fit into specific binding sites, modulating the activity of target proteins.
Pathways Involved: The pathways involved include signal transduction pathways, where the compound acts as a modulator of enzyme activity. It can also influence gene expression by interacting with transcription factors.
Comparación Con Compuestos Similares
1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,6-dimethylbicyclo[4.1.0]hept-3-ene and 1,6-dimethylbicyclo[4.1.0]hept-4-en-3-ol share similar structural features.
Uniqueness: The uniqueness of this compound lies in its ether linkage, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its analogs.
Propiedades
Número CAS |
1134328-24-7 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
7-(1-ethoxyethyl)-1,6-dimethylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H24O/c1-5-14-10(2)11-12(3)8-6-7-9-13(11,12)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
YFVNZQFNMOENJU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)C1C2(C1(CCCC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)



![4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11953486.png)


